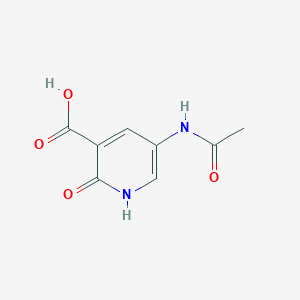

5-Acetamido-2-hydroxypyridine-3-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

5-acetamido-2-oxo-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c1-4(11)10-5-2-6(8(13)14)7(12)9-3-5/h2-3H,1H3,(H,9,12)(H,10,11)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCOZTTRDDFOZOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CNC(=O)C(=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20666465 | |

| Record name | 5-Acetamido-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20666465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89977-03-7 | |

| Record name | 5-(Acetylamino)-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89977-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Acetamido-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20666465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetamido-2-hydroxypyridine-3-carboxylic acid typically involves multi-step reactions. One common method includes the esterification of L-serine with n-butanol, followed by amidation with 2-hydroxynicotinic acid, and subsequent esterification with the corresponding carboxylic acids .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production, including the use of efficient catalysts and reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

5-Acetamido-2-hydroxypyridine-3-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1.1 Analgesic Activity

Recent studies have demonstrated that derivatives of 5-acetamido-2-hydroxypyridine-3-carboxylic acid exhibit substantial analgesic effects. In particular, an in-vivo study showed that these compounds significantly reduce pain in animal models. For instance, doses of 20 mg/kg and 50 mg/kg resulted in reductions of painful activity by approximately 74% and 75%, respectively, compared to control groups . The compound's efficacy was evaluated using various pain models, including the hot plate test and the writhing test induced by acetic acid.

1.2 Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory properties. It was found to inhibit edema formation in models induced by carrageenan and croton oil, indicating its potential use in treating inflammatory conditions . The anti-edematogenic effects were particularly notable during the inflammatory phase of testing.

Synthesis and Derivatives

2.1 Synthesis Methods

The synthesis of 5-acetamido-2-hydroxypyridine-3-carboxylic acid typically involves acylation reactions using anhydrides or acyl chlorides. The resulting derivatives have shown improved bioavailability and binding affinity to COX-2 receptors, suggesting their potential as safer alternatives to traditional analgesics .

2.2 Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of these compounds to COX-2 receptors. The results indicate that certain derivatives possess enhanced pharmacokinetic profiles compared to their parent compound, which may lead to the development of more effective anti-inflammatory drugs .

Summary Table of Key Findings

Wirkmechanismus

The mechanism of action of 5-Acetamido-2-hydroxypyridine-3-carboxylic acid involves its ability to form stable complexes with metal ions. This property is particularly useful in chelation therapy, where the compound binds to metal ions and facilitates their removal from the body. The molecular targets and pathways involved include interactions with metal-binding proteins and enzymes, which can influence various biological processes .

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Analysis of Pyridine Derivatives

*Derived formula based on substituent analysis.

†Calculated molecular weight.

Functional Group Impact

Polarity and Reactivity :

- The hydroxyl and carboxylic acid groups in the target compound increase polarity compared to analogs like 5-methylnicotinic acid (methyl substituent) . This enhances solubility in polar solvents but may reduce membrane permeability.

- The trifluoromethyl group in the analog (C₉H₇F₃N₂O₃) introduces lipophilicity, favoring blood-brain barrier penetration .

Enzymatic Interactions :

- Hydroxypyridine derivatives, such as 5-pyridoxic acid, are cleaved by bacterial dioxygenases via a mechanism involving DPNH and oxygen . The presence of acetamido in the target compound may sterically hinder this interaction compared to simpler hydroxylated analogs.

Synthetic Considerations :

- The high cost of the target compound (2,577.00 €/500 mg) reflects complex synthesis steps, likely involving amidation and hydroxylation. Similar pyrimidine carboxamides are synthesized via parallel solution-phase approaches, suggesting shared methodologies .

Biologische Aktivität

5-Acetamido-2-hydroxypyridine-3-carboxylic acid, also known by its CAS number 89977-03-7, is a compound that has garnered attention for its potential biological activities. This article will explore its biological activity, including antimicrobial and anticancer properties, supported by research findings and case studies.

Chemical Structure and Properties

5-Acetamido-2-hydroxypyridine-3-carboxylic acid is characterized by the following chemical structure:

- Molecular Formula : C8H8N2O4

- Molecular Weight : 184.16 g/mol

The compound features a pyridine ring with hydroxyl and acetamido substituents, which are crucial for its biological activity.

Antimicrobial Activity

Research indicates that 5-acetamido-2-hydroxypyridine-3-carboxylic acid exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, particularly multidrug-resistant pathogens.

Table 1: Antimicrobial Activity of 5-Acetamido-2-hydroxypyridine-3-carboxylic acid

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development in antimicrobial therapies.

Anticancer Activity

In addition to its antimicrobial effects, 5-acetamido-2-hydroxypyridine-3-carboxylic acid has shown promising anticancer activity. Studies using human lung adenocarcinoma (A549) cell lines have revealed that this compound can significantly reduce cell viability.

Case Study: Anticancer Activity in A549 Cells

In a study where A549 cells were treated with varying concentrations of 5-acetamido-2-hydroxypyridine-3-carboxylic acid, the following results were observed:

- Treatment Duration : 24 hours

- Concentration Tested : 100 µM

- Viability Reduction :

- Control (untreated): 100% viability

- Treated: 45% viability (p < 0.01)

These findings indicate a substantial cytotoxic effect on cancer cells, suggesting that the compound may serve as a lead in developing new anticancer agents.

The mechanism underlying the biological activity of 5-acetamido-2-hydroxypyridine-3-carboxylic acid is believed to involve interactions with specific molecular targets within bacterial and cancer cells. The hydroxyl and acetamido groups may facilitate binding to active sites on enzymes or receptors, disrupting cellular processes essential for growth and survival.

Q & A

Basic Research Questions

Q. What are the critical parameters for synthesizing 5-Acetamido-2-hydroxypyridine-3-carboxylic acid, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as amidation, hydroxylation, and carboxylation. Key parameters include:

- Temperature control (e.g., maintaining 0–5°C during amidation to prevent side reactions).

- Reagent stoichiometry (e.g., precise molar ratios of acetic anhydride for acetylation).

- Solvent selection (polar aprotic solvents like DMF or DMSO enhance reaction efficiency).

Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) improves purity. Analytical validation with HPLC (C18 column, UV detection at 254 nm) ensures ≥95% purity .

Q. How can the structure of 5-Acetamido-2-hydroxypyridine-3-carboxylic acid be confirmed experimentally?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : NMR (DMSO-d6) for proton environments (e.g., hydroxyl proton at δ 10–12 ppm, acetamido methyl at δ 2.0–2.2 ppm).

- Mass spectrometry (HRMS) : Confirm molecular ion [M+H] and fragmentation patterns.

- FTIR : Identify functional groups (e.g., C=O stretch at ~1700 cm, N-H bend at ~1550 cm).

Cross-referencing with computed spectra (e.g., PubChem data for analogous compounds) enhances reliability .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and ANSI-approved safety goggles.

- Engineering controls : Use fume hoods for weighing and synthesis to minimize inhalation risks.

- Waste disposal : Neutralize acidic residues before disposal in designated hazardous waste containers.

Refer to general guidelines for pyridine derivatives, as no occupational exposure limits are specified for this compound .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 5-Acetamido-2-hydroxypyridine-3-carboxylic acid in biological systems?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Molecular docking : Simulate interactions with target enzymes (e.g., kinases or oxidoreductases) using software like AutoDock Vina.

- ADMET prediction : Tools like SwissADME assess bioavailability, blood-brain barrier penetration, and cytochrome P450 interactions.

Validate predictions with in vitro assays (e.g., enzyme inhibition studies) .

Q. What analytical strategies resolve contradictions in stability data under varying pH conditions?

- Methodological Answer :

- Forced degradation studies : Expose the compound to acidic (HCl, pH 2), neutral (pH 7), and alkaline (NaOH, pH 12) conditions at 40°C for 24 hours.

- UPLC-PDA/MS analysis : Monitor degradation products (e.g., hydrolysis of the acetamido group or decarboxylation).

- Kinetic modeling : Use Arrhenius plots to extrapolate shelf-life under standard storage conditions (2–8°C).

Cross-reference with stability protocols for structurally similar carboxylic acids .

Q. How does the compound’s tautomeric equilibrium affect its spectroscopic and biological properties?

- Methodological Answer :

- Tautomer identification : Use NMR in DO to detect keto-enol tautomers (e.g., shifts at δ 90–100 ppm for enolic carbons).

- pH-dependent UV/Vis spectroscopy : Compare absorption maxima at pH 4 vs. pH 10 to identify dominant tautomeric forms.

- Biological assays : Test inhibitory activity against target proteins at multiple pH levels to correlate tautomer prevalence with efficacy.

Reference studies on pyridine-carboxylic acid derivatives for mechanistic parallels .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.